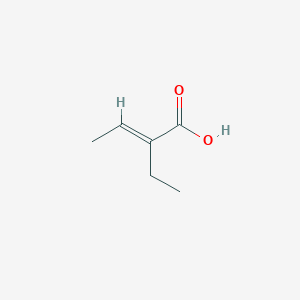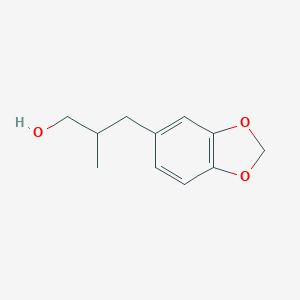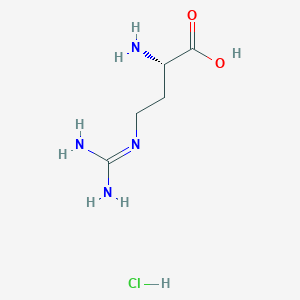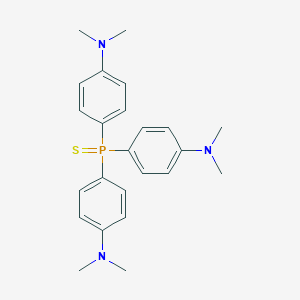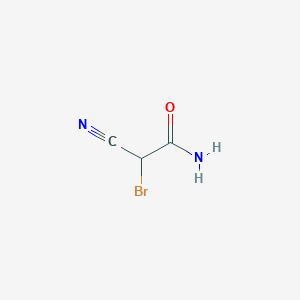
2-Bromo-2-cyanoacetamide
Overview
Description
2-Bromo-2-cyanoacetamide is an organic compound with the molecular formula C3H3BrN2O. It is a brominated derivative of cyanoacetamide and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a bromine atom, a cyano group, and an amide group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
2-Bromo-2-cyanoacetamide, also known as 2,2-Dibromo-2-cyanoacetamide (DBNPA), is primarily used as a biocide . Its primary targets are enzymes, particularly those containing functional –SH groups . These enzymes play crucial roles in various biochemical reactions within organisms.
Mode of Action
DBNPA acts via bromine, which inactivates enzymes by converting functional –SH groups to the oxidised S-S form . This action disrupts the normal functioning of the enzymes, thereby exerting its biocidal effect. DBNPA is a fast-acting biocide, exerting its biocidal action directly after its application .
Biochemical Pathways
The action of DBNPA affects multiple biochemical pathways due to its broad-spectrum biocidal activity. The exact pathways affected can vary depending on the specific organisms targeted. The primary mechanism involves the inactivation of enzymes, disrupting their associated biochemical pathways .
Pharmacokinetics
It’s known that dbnpa can be degraded via two pathways: hydrolysis and nucleophilic reaction . More research is needed to fully understand the ADME properties of DBNPA and their impact on its bioavailability.
Result of Action
The result of DBNPA’s action is the inactivation of enzymes, leading to the death of the organisms in which these enzymes function . This makes DBNPA effective as a biocide. The exact molecular and cellular effects can vary depending on the specific enzymes and organisms targeted.
Action Environment
The action, efficacy, and stability of DBNPA can be influenced by various environmental factors. For instance, DBNPA is known to quickly degrade when it comes into contact with sulfur-containing reducing species, light, or organic material . Therefore, the environment in which DBNPA is used can significantly impact its effectiveness as a biocide.
Biochemical Analysis
Biochemical Properties
2-Bromo-2-cyanoacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a specific manner. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-2-cyanoacetamide can be synthesized by the direct bromination of cyanoacetamide. The process involves adding an equivalent amount of bromine to a suspension of cyanoacetamide in a suitable solvent such as benzene, a lower alkylbenzene, or a halogenated lower aliphatic hydrocarbon at temperatures ranging from 20°C to 120°C . This reaction is typically carried out in the absence of a halogenation catalyst or halogen carrier to selectively obtain the monobrominated product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The process may also include steps for purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2-cyanoacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: The active methylene group in the compound can participate in condensation reactions with various aldehydes and ketones to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Condensation Agents: Aldehydes and ketones are used in condensation reactions under basic or acidic conditions.
Major Products Formed:
Substituted Cyanoacetamides: Formed through nucleophilic substitution.
Heterocyclic Compounds: Formed through condensation reactions, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-Bromo-2-cyanoacetamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,2-Dibromo-2-cyanoacetamide: Another brominated derivative with similar applications but differing in the number of bromine atoms.
Cyanoacetamide: The parent compound without the bromine atom, used as a precursor in various organic syntheses.
2-Bromoacetamide: A related compound with a bromine atom but lacking the cyano group.
Uniqueness: 2-Bromo-2-cyanoacetamide is unique due to the presence of both a bromine atom and a cyano group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions and its effectiveness as a biocide make it a valuable compound in multiple fields .
Properties
IUPAC Name |
2-bromo-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O/c4-2(1-5)3(6)7/h2H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBGMXMPOCXVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5050391 | |
| Record name | 2-Bromo-3-nitrilopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5050391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1113-55-9 | |
| Record name | 2-Bromo-2-cyanoacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-bromo-2-cyano- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-3-nitrilopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5050391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOBROMO-3-NITRILOPROPIONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-2-CYANOACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/152RJL554H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


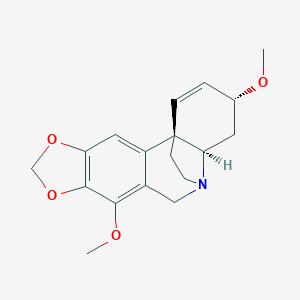

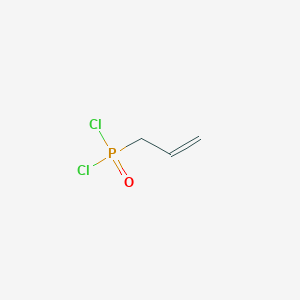
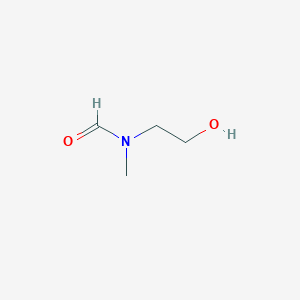

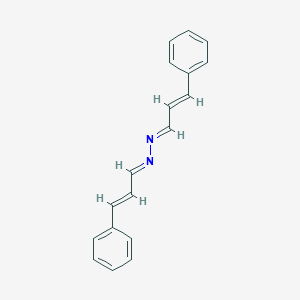
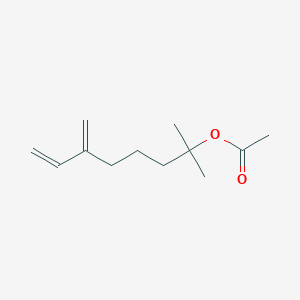
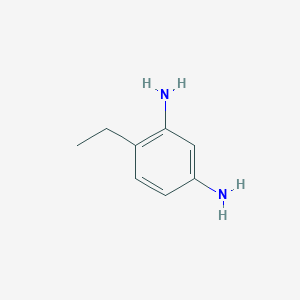
![1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene](/img/structure/B75540.png)
